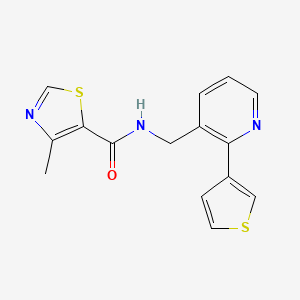
4-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Compounds containing a thiazole ring can have various biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Synthesis Analysis
Thiazole derivatives can be synthesized through various methods. One common method involves the reaction of α-haloketones with thioamides . The specific synthesis process can vary depending on the desired thiazole derivative .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The pyridine ring is a basic aromatic heterocyclic organic compound similar to benzene and has one nitrogen atom replacing a carbon atom .Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including electrophilic substitution and nucleophilic substitution . The specific reactions and their mechanisms can vary depending on the substituents on the thiazole ring .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of a thiazole derivative would depend on its specific structure.Scientific Research Applications
Thiophene Derivatives in Heterocyclic Synthesis
Thiophene derivatives, including compounds like 4-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide, play a significant role in heterocyclic synthesis. These compounds serve as precursors for creating a wide range of heterocyclic compounds with diverse applications. For instance, benzo[b]thiophen-2-yl-hydrazonoesters have been synthesized and further reacted with various nitrogen nucleophiles to yield derivatives like pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. This study demonstrates the versatile nature of thiophene derivatives in synthesizing complex heterocyclic structures, which could be of significant importance in various fields, including medicinal chemistry and material science (Mohareb et al., 2004).
Synthesis and Characterization of Thiazole Derivatives
The structural intricacy and functional diversity of thiazole derivatives underscore their potential in scientific research. The synthesis of novel thiazole derivatives, including pyridine-thiazole hybrids, has been documented, highlighting the synthetic routes and characterizations. These compounds have been synthesized using intermediates such as N-(2-pyridyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. The resulting thiazole derivatives have been structurally characterized using techniques like elemental analysis, IR, 1H NMR, and mass spectral data. This level of synthesis and characterization lays a solid foundation for exploring these compounds' potential applications in various scientific fields (Fadda et al., 2013).
Corrosion Inhibition by Thiazole-Based Pyridine Derivatives
Thiazole-based pyridine derivatives demonstrate significant potential in corrosion inhibition, particularly for protecting materials like mild steel in corrosive environments. Compounds like 5-(4-methoxy-phenyl)-thiazole-2-carboxylic acid pyridin-2-ylmethylene-hydrazide have been synthesized and their corrosion inhibition performance on mild steel in acidic conditions has been studied. These compounds exhibit properties like anodic and cathodic inhibition, emphasizing their role in protecting metal surfaces from corrosion. This application is crucial in industries where material durability and longevity are of utmost importance (Chaitra et al., 2016).
Anticancer Activity of Thiophene and Thiazole Derivatives
The potential of thiophene and thiazole derivatives in anticancer therapy has been explored, with studies showing that certain derivatives exhibit inhibitory activity against cancer cell lines. The synthesis of 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives and their condensation into various thiazole-thiophene hybrids have led to compounds with significant in vitro cytotoxicity. These findings suggest the therapeutic potential of these compounds in designing anticancer drugs (Atta & Abdel‐Latif, 2021).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-methyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c1-10-14(21-9-18-10)15(19)17-7-11-3-2-5-16-13(11)12-4-6-20-8-12/h2-6,8-9H,7H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRSRNVFQDTGLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[2-hydroxy-2-(thiophen-3-yl)propyl]carbamate](/img/structure/B2644258.png)

![5-[[4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2644261.png)
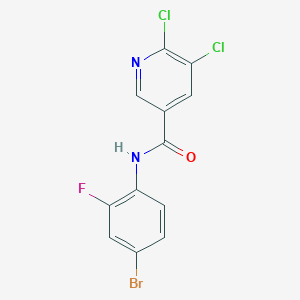
![3-[(4-Fluorobenzyl)amino]-1-propanol hydrochloride](/img/structure/B2644266.png)

![1-[3-(2-Fluoroethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2644269.png)

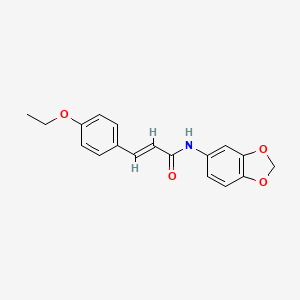
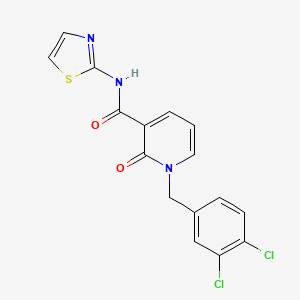
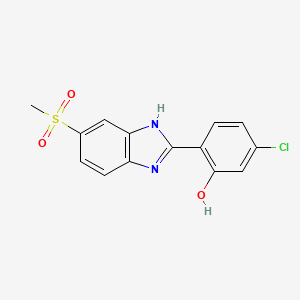
![methyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2644278.png)